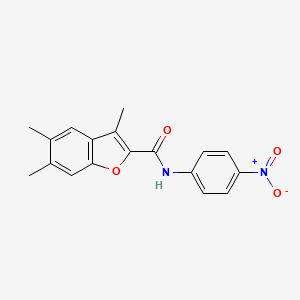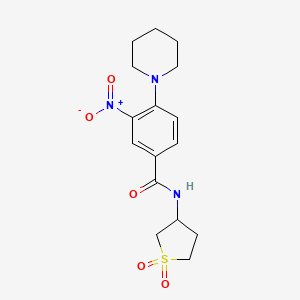
N-cyclohexyl-N-ethyl-2-phenoxybutanamide
Overview
Description
N-cyclohexyl-N-ethyl-2-phenoxybutanamide, commonly known as CYCLOFENIL, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). It was first synthesized in the 1960s and has been extensively studied for its potential applications in various fields of research.
Mechanism of Action
CYCLOFENIL works by selectively binding to estrogen receptors in the body. It has a higher affinity for the estrogen receptor beta (ERβ) than the estrogen receptor alpha (ERα). This selective binding allows CYCLOFENIL to have different effects on different tissues in the body.
Biochemical and Physiological Effects
CYCLOFENIL has been shown to have various biochemical and physiological effects on the body. It has been shown to have anti-proliferative effects on breast cancer cells and to inhibit the growth of endometrial tissue. Additionally, it has been shown to have a positive effect on bone density and to reduce bone loss in animal models of osteoporosis.
Advantages and Limitations for Lab Experiments
One advantage of using CYCLOFENIL in lab experiments is its selective binding to estrogen receptors, which allows for different effects on different tissues in the body. However, one limitation is that it has a relatively short half-life, which can make it difficult to study in vivo.
Future Directions
There are several future directions for research on CYCLOFENIL. One potential direction is to further investigate its anti-tumor activity in breast cancer cells and to explore its potential as a therapeutic agent for breast cancer treatment. Another potential direction is to investigate its potential use in the treatment of endometriosis. Additionally, further research is needed to fully understand its effects on bone density and to explore its potential as a treatment for osteoporosis.
Scientific Research Applications
CYCLOFENIL has been studied for its potential applications in various fields of research, including cancer therapy, bone health, and reproductive health. It has been shown to have anti-tumor activity in breast cancer cells and is being explored as a potential therapeutic agent for breast cancer treatment. CYCLOFENIL has also been shown to have a positive effect on bone density and is being investigated as a potential treatment for osteoporosis. Additionally, it has been studied for its potential use in reproductive health, specifically in the treatment of endometriosis.
properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-17(21-16-13-9-6-10-14-16)18(20)19(4-2)15-11-7-5-8-12-15/h6,9-10,13-15,17H,3-5,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAABLTNHUUQVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)C1CCCCC1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethyl-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B4087162.png)
![5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087170.png)
![6,6-dimethyl-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087174.png)
![N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide](/img/structure/B4087175.png)
![2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B4087195.png)


![5-(2-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087226.png)
![4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4087230.png)

![2-ethyl-N-[4-(1-piperidinylsulfonyl)phenyl]hexanamide](/img/structure/B4087251.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B4087271.png)
![2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087279.png)